molecular formula C19H15ClN4O B2358077 2-Chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone CAS No. 1376284-94-4

2-Chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone

Cat. No. B2358077
CAS RN: 1376284-94-4
M. Wt: 350.81
InChI Key: DGVUQOIRXYABFV-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone” is a complex organic molecule that contains several functional groups, including a quinoxaline ring, a phenyl ring, a dihydropyrazole ring, and a ketone group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, quinoxaline derivatives are generally synthesized via condensation of o-phenylenediamine with dicarbonyl derivatives . The dihydropyrazole ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, a phenyl ring, a dihydropyrazole ring, and a ketone group . The presence of these functional groups would influence the compound’s reactivity and properties.


Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a ketone group could make the compound polar, and the aromatic rings could contribute to its stability .

Future Directions

Quinoxaline derivatives are a topic of ongoing research due to their diverse pharmacological activities . Future research could explore the potential uses of this compound in various applications, such as in the development of new drugs.

properties

IUPAC Name

2-chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c20-12-18(25)24-17(11-16(23-24)13-5-2-1-3-6-13)14-7-4-8-15-19(14)22-10-9-21-15/h1-10,17H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVUQOIRXYABFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)CCl)C3=C4C(=CC=C3)N=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(5-phenyl-3-quinoxalin-5-yl-3,4-dihydropyrazol-2-yl)ethanone

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